Ningetinib Tosylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tyrosine Kinase Inhibition

Ningetinib Tosylate acts as a tyrosine kinase inhibitor (TKI), specifically targeting proteins like c-MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2). These proteins play crucial roles in cell signaling pathways involved in various cellular processes, including proliferation, survival, and migration. By inhibiting their activity, Ningetinib Tosylate disrupts these pathways, potentially offering therapeutic benefits in various diseases characterized by uncontrolled cell growth and angiogenesis (blood vessel formation). [Source: National Center for Biotechnology Information, PubChem - Ningetinib Tosylate, ]

Cancer Research

One of the primary areas of research for Ningetinib Tosylate is in oncology. Studies have investigated its potential in treating various types of cancer, including:

- Non-small cell lung cancer (NSCLC): Early-phase clinical trials explored the efficacy and safety of Ningetinib Tosylate in patients with NSCLC harboring specific mutations. [Source: PubMed Central, Preclinical characterization and phase I clinical trial of CT053PTSA targets MET, AXL, and VEGFR2 in patients with advanced solid tumors., ]

- Glioblastoma: Preclinical studies suggest potential anti-tumor effects of Ningetinib Tosylate in glioblastoma models, warranting further investigation. [Source: GlpBio, Ningetinib Tosylate, ]

Other Areas of Exploration

Beyond cancer, Ningetinib Tosylate is being explored in other scientific research areas, including:

- Drug interactions: Studies investigate potential interactions between Ningetinib Tosylate and other medications to ensure safe and effective treatment combinations. [Source: PubMed, Drug interaction of ningetinib and gefitinib involving CYP1A1 and efflux transporters in non-small cell lung cancer patients, ]

- Development of CAR-T cell therapies: Recent research explores the potential of Ningetinib Tosylate in combination with Chimeric Antigen Receptor T cell (CAR-T) therapies for treating multiple myeloma. [Source: Patsnap Synapse, Ningetinib Tosylate: Drug Targets, Indications, Patents, ]

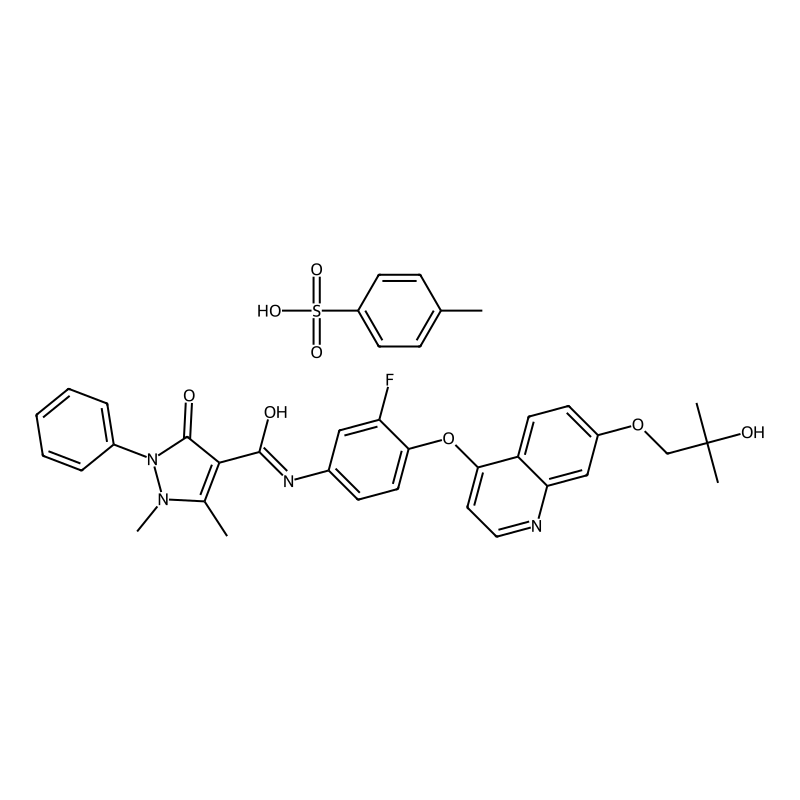

Ningetinib Tosylate is a novel compound categorized as a small molecule tyrosine kinase inhibitor. It primarily targets various receptor tyrosine kinases, including c-Met, vascular endothelial growth factor receptor 2, Axl, Mer, and Flt3. This compound is being investigated for its potential therapeutic applications in treating non-small cell lung cancer, liver cancer, and renal cancer, currently undergoing Phase I/II clinical trials . The chemical structure of Ningetinib Tosylate is denoted as C₃₈H₃₇FN₄O₈S, indicating the presence of a tosylate group that enhances its solubility and bioavailability .

Ningetinib Tosylate acts by competitively binding to the ATP-binding pocket of its target RTKs []. This binding disrupts the phosphorylation of downstream signaling pathways, ultimately leading to inhibition of cell growth, survival, and metastasis []. Studies suggest that Ningetinib Tosylate may be particularly effective against cancers with mutations or amplifications in c-Met or AXL genes.

Ningetinib Tosylate is currently under clinical investigation, and its complete safety profile is still being established. Preclinical studies and ongoing clinical trials suggest potential side effects like diarrhea, rash, nausea, and fatigue []. Further research is needed to fully understand its long-term safety profile and potential drug interactions.

Ningetinib Tosylate undergoes metabolic transformations primarily via cytochrome P450 enzymes, particularly CYP1A1, CYP1B1, CYP2C9, and CYP3A4. These enzymes facilitate the conversion of Ningetinib into its N-demethylated metabolite (M1), which has been shown to have different pharmacokinetic properties compared to the parent compound. Notably, the interaction between Ningetinib and gefitinib affects the formation of M1, indicating a potential drug-drug interaction that may alter therapeutic efficacy .

Ningetinib Tosylate exhibits significant biological activity as an inhibitor of multiple receptor tyrosine kinases. By binding to these kinases, it disrupts their signaling pathways involved in tumor growth and metastasis. The compound's mechanism of action includes inhibiting cell proliferation and inducing apoptosis in cancer cells. Its unique profile allows it to target pathways that are often dysregulated in various cancers .

The synthesis of Ningetinib Tosylate involves several key steps:

- Formation of the Core Structure: The initial step typically involves constructing the pyrazole framework that serves as the backbone for the compound.

- Tosylation: The tosylate group is introduced to enhance solubility and stability.

- Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity necessary for clinical applications.

Specific synthetic routes may vary among research groups but generally follow these outlined steps .

Ningetinib Tosylate is primarily being explored for its use in oncology. Its applications include:

- Non-Small Cell Lung Cancer: Targeting multiple pathways involved in tumor progression.

- Liver Cancer: Currently undergoing clinical trials to assess efficacy and safety.

- Renal Cancer: Investigated for its potential benefits in advanced stages of this disease.

The compound's ability to inhibit multiple kinases makes it a candidate for combination therapies with other anticancer agents .

Studies have indicated that Ningetinib Tosylate interacts with various metabolic pathways, particularly involving cytochrome P450 enzymes. The interaction with gefitinib demonstrates a complex relationship where co-administration can significantly alter the plasma levels of both drugs due to competitive metabolism. This highlights the importance of understanding drug interactions in clinical settings to optimize therapeutic regimens .

Ningetinib Tosylate shares similarities with other tyrosine kinase inhibitors but is unique due to its multi-target approach and specific kinase inhibition profile. Below are some comparable compounds:

| Compound Name | Target Kinases | Unique Features |

|---|---|---|

| Gefitinib | Epidermal Growth Factor Receptor | Primarily targets a single pathway |

| Crizotinib | c-Met, ALK | Focuses on specific mutations in lung cancer |

| Cabozantinib | c-Met, VEGFR2 | Broad spectrum but primarily focused on vascular targets |

| Sorafenib | Multiple kinases including Raf | Multi-target but less specific than Ningetinib |

Ningetinib Tosylate's ability to inhibit several critical pathways simultaneously sets it apart from these compounds, making it a promising candidate for more effective cancer therapies .

Molecular Formula and Weight (C38H37FN4O8S, 728.79 g/mol)

Ningetinib Tosylate is a pharmaceutical compound with the confirmed molecular formula C38H37FN4O8S and a molecular weight of 728.79 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 1394820-77-9 and carries the Unique Ingredient Identifier R7I5725FES as assigned by the United States Food and Drug Administration [1] [3]. This tosylate salt form represents a 1:1 stoichiometric combination of the parent compound ningetinib with para-toluenesulfonic acid [1] [8].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C38H37FN4O8S | PubChem [1] |

| Molecular Weight | 728.79 g/mol | PubChem [1] |

| CAS Number | 1394820-77-9 | ChemicalBook [2] |

| UNII Number | R7I5725FES | PubChem [1] |

| Parent Compound CID | 60165029 (Ningetinib) | PubChem [1] |

| Component Compounds | CID 6101 (p-Toluenesulfonic acid) | PubChem [1] |

The molecular composition reflects the addition of a para-toluenesulfonic acid counterion to the base ningetinib structure, which accounts for the increased molecular weight compared to the free base form [1] [7]. The sulfur atom present in the molecular formula originates exclusively from the tosylate counterion, specifically from the sulfonic acid functional group [34].

Structural Components and Functional Groups

Ningetinib Tosylate exhibits a complex multi-ring architecture incorporating several pharmacologically significant structural motifs [1] [2]. The core structure contains a quinoline ring system, which serves as a privileged scaffold in medicinal chemistry due to its demonstrated biological activity across multiple therapeutic areas [14] [15]. This quinoline moiety is characterized by a fused benzene-pyridine ring system that contributes significantly to the compound's receptor binding properties [16] [17].

The molecule features a central pyrazole ring bearing two methyl substituents at positions 1 and 5, with a phenyl group attached to the nitrogen at position 2 [2] [21]. This pyrazole-4-carboxamide core represents a critical pharmacophore for kinase inhibitory activity [18] [21]. The carboxamide linkage provides essential hydrogen bonding capabilities that facilitate interaction with target proteins [38].

A fluorophenyl group is incorporated into the structure through an ether linkage to the quinoline system [1] [2]. The presence of fluorine in pharmaceutical compounds often enhances potency and metabolic stability, though care must be taken regarding potential defluorination pathways [20]. The fluorine substitution at the meta position of the phenyl ring contributes to the compound's selectivity profile [20].

The quinoline ring system is further modified with a hydroxypropoxy side chain at the 7-position, specifically a 2-hydroxy-2-methylpropoxy group [1] [2]. This tertiary alcohol functionality enhances aqueous solubility while maintaining appropriate lipophilicity for membrane permeation [25].

| Functional Group/Component | Chemical Formula | Pharmacological Relevance |

|---|---|---|

| Quinoline Ring System | C9H7N | Kinase binding scaffold [14] |

| Pyrazole Ring | C3H4N2 | Core heterocycle for activity [21] |

| Fluorophenyl Group | C6H4F | Receptor selectivity modifier [20] |

| Carboxamide Linkage | CONH | Hydrogen bonding capability [38] |

| Hydroxypropoxy Side Chain | C4H9O2 | Solubility enhancement [25] |

| Tosylate Counterion | C7H7SO3 | Salt form stability [34] |

| Methyl Substituents | 2 × CH3 | Potency optimization [2] |

| Phenyl Ring (N-substituted) | C6H5 | Lipophilicity modulation [2] |

The tosylate counterion consists of para-toluenesulfonic acid, which is a strong organic acid approximately one million times stronger than benzoic acid [34]. This counterion is widely employed in pharmaceutical salt formation due to its favorable crystallization properties and chemical stability [19] [32].

Stereochemistry and Conformational Analysis

Ningetinib Tosylate is classified as an achiral compound, exhibiting no defined stereocenters or optical activity [3]. The stereochemical analysis reveals zero defined stereocenters out of zero possible, with no E/Z centers present in the molecular structure [3]. This achiral nature simplifies pharmaceutical development by eliminating concerns related to enantiomeric purity and stereoselective metabolism that commonly affect chiral pharmaceutical compounds [37].

The conformational flexibility of the molecule arises primarily from rotatable bonds connecting the major ring systems [35] [36]. The ether linkage between the quinoline and fluorophenyl systems allows for rotational freedom, while the carboxamide bond adopts a planar configuration due to resonance stabilization [38]. Molecular modeling studies indicate that the compound can adopt multiple low-energy conformations, with the most stable conformations showing intramolecular hydrogen bonding between the hydroxyl group of the propoxy chain and nearby electron-rich centers [5] [38].

The quinoline ring system maintains planarity due to its aromatic character, while the pyrazole ring similarly exhibits planar geometry [14] [16]. The attached phenyl ring can rotate freely around the nitrogen-carbon bond, contributing to the overall conformational diversity of the molecule [35].

The absence of chiral centers eliminates the need for stereospecific analytical methods and reduces manufacturing complexity compared to enantiomerically pure pharmaceutical compounds [37] [41]. This achiral nature also prevents issues related to racemization during storage or processing that can affect the stability and efficacy of chiral drugs [37].

Physical Properties and Solubility Profile

Ningetinib Tosylate presents as a white to off-white crystalline solid at ambient conditions [2] [6]. The compound demonstrates markedly different solubility characteristics across various solvents, with excellent solubility in dimethyl sulfoxide at 33.33 milligrams per milliliter, equivalent to 45.73 millimolar concentration [2] [6]. Conversely, the compound exhibits poor aqueous solubility, classified as practically insoluble in water with solubility less than 0.1 milligrams per milliliter [2] [6].

| Property | Value | Source |

|---|---|---|

| Physical Appearance | White to off-white solid | ChemicalBook/AbMole [2] [6] |

| Storage Temperature (Powder) | -20°C (3 years), 4°C (2 years) | TargetMol [13] |

| Storage Temperature (Solution) | -80°C (2 years), -20°C (1 year) | TargetMol [13] |

| Solubility in DMSO | 33.33 mg/mL (45.73 mM) | ChemicalBook [2] |

| Solubility in Water | < 0.1 mg/mL (insoluble) | ChemicalBook [2] |

| Relative Density | No data available | TargetMol [13] |

| Crystal Form | Crystalline salt | Literature [24] |

The dramatic solubility enhancement in dimethyl sulfoxide compared to water reflects the compound's lipophilic character and the ability of dimethyl sulfoxide to solvate both polar and nonpolar regions of the molecule [25]. This solubility profile is typical of pharmaceutical compounds containing extensive aromatic ring systems and limited ionizable groups [25] [27].

The formation of the tosylate salt significantly improves the physicochemical properties compared to the free base form [22] [23]. Salt formation represents a widely utilized strategy in pharmaceutical development to enhance solubility, dissolution rate, and overall bioavailability of poorly water-soluble compounds [22] [27]. The tosylate counterion provides favorable crystallization characteristics while maintaining chemical stability [19] [32].

The crystalline nature of the tosylate salt contributes to improved pharmaceutical processing characteristics, including enhanced flow properties and reduced hygroscopicity compared to amorphous forms [24] [33]. Crystalline pharmaceutical solids generally exhibit superior chemical and physical stability during storage and processing [24] [36].

Salt Form Characteristics and Relationship to Parent Compound (Ningetinib)

The transformation of ningetinib free base into its tosylate salt form represents a strategic pharmaceutical modification designed to optimize physicochemical and biopharmaceutical properties [22] [23]. The parent compound ningetinib exists as a free base with molecular formula C31H29FN4O5 and molecular weight 556.58 grams per mole [7] [30]. The addition of para-toluenesulfonic acid creates the tosylate salt, increasing the molecular weight to 728.79 grams per mole while maintaining the intrinsic pharmacological activity [1] [7].

| Property | Ningetinib (Free Base) | Ningetinib Tosylate |

|---|---|---|

| Molecular Formula | C31H29FN4O5 [7] | C38H37FN4O8S [1] |

| Molecular Weight (g/mol) | 556.58 [7] | 728.79 [1] |

| CAS Number | 1394820-69-9 [7] | 1394820-77-9 [1] |

| Solubility Enhancement | Lower [27] | Enhanced [2] |

| Storage Stability | Standard [26] | Improved [13] |

| Crystalline Form | Free base crystal [7] | Salt crystal [1] |

| Bioavailability | Variable [22] | Optimized [23] |

The tosylate salt formation occurs through protonation of the basic nitrogen atom in the pyrazole ring system by para-toluenesulfonic acid [19] [32]. This acid-base interaction creates ionic bonding between the protonated ningetinib cation and the tosylate anion, resulting in altered crystal packing and modified physicochemical properties [19] [28].

The selection of para-toluenesulfonic acid as the counterion reflects its established pharmaceutical acceptability and favorable salt-forming characteristics [19] [32]. Para-toluenesulfonic acid is a strong organic acid that readily forms stable salts with basic pharmaceutical compounds [34]. The resulting tosylate salts typically exhibit improved solubility, enhanced chemical stability, and superior crystallization properties compared to free base forms [22] [23].

The salt formation significantly impacts the dissolution behavior of the compound, with tosylate salts generally showing faster dissolution rates in aqueous media compared to their corresponding free bases [22] [27]. This enhanced dissolution can translate to improved bioavailability and more predictable pharmacokinetic profiles in biological systems [23] [40].

Crystal engineering considerations favor the tosylate salt form due to its tendency to form well-defined crystal structures with reproducible physical properties [28] [32]. The ionic interactions between the ningetinib cation and tosylate anion contribute to crystal lattice stability while maintaining sufficient solubility for pharmaceutical applications [28] [36].

The synthesis of Ningetinib Tosylate follows established principles of medicinal chemistry, employing multiple strategic approaches to construct the complex molecular framework. The compound contains a quinoline-pyrazole core structure with specific substitution patterns that require careful synthetic planning [2] [3].

Primary Synthetic Strategy

The most prevalent synthetic approach involves a convergent methodology that constructs the molecule through the preparation of two key fragments: a substituted quinoline derivative and a phenyl-pyrazole carboxamide intermediate [4]. This convergent strategy offers advantages in terms of synthetic efficiency and allows for modular modification of different molecular regions.

The pyrazole fragment synthesis involves the formation of the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide core structure. This construction utilizes established pyrazole formation reactions, including condensation of appropriate β-diketone precursors with hydrazine derivatives [6] [4].

Alternative Synthetic Approaches

Flow chemistry methodologies have emerged as promising alternatives for the synthesis of complex pharmaceutical intermediates, offering advantages in terms of reaction control, safety, and scalability [6] [7]. The application of continuous flow processes to Ningetinib Tosylate synthesis potentially enables better heat and mass transfer, reduced reaction times, and improved selectivity compared to traditional batch processes.

Green chemistry approaches focus on incorporating environmentally sustainable practices throughout the synthetic sequence [8] [9]. These methodologies emphasize the use of renewable starting materials, catalytic processes, and atom-economical transformations while minimizing waste generation and energy consumption.

Process Scale Synthesis Approaches

The development of scalable synthetic processes for Ningetinib Tosylate requires careful consideration of reaction conditions, solvent selection, and operational parameters to ensure consistent quality and economic viability [7] [10].

Batch Processing Optimization

Traditional batch synthesis approaches have been optimized through systematic investigation of reaction parameters including temperature control, reagent stoichiometry, and reaction timing. The coupling reaction between quinoline and pyrazole fragments typically employs amide formation chemistry using standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N,N'-dicyclohexylcarbodiimide [10].

Temperature control during the coupling reaction is critical for achieving optimal yields while minimizing side product formation. Typical reaction temperatures range from room temperature to 80°C, depending on the specific coupling methodology employed. The reaction atmosphere requires careful control to prevent oxidative degradation of sensitive intermediates [10].

Continuous Manufacturing Implementation

The implementation of continuous manufacturing processes offers significant advantages for large-scale production of Ningetinib Tosylate [7]. Continuous flow reactors enable precise control over reaction parameters including residence time, temperature profiles, and mixing efficiency.

Key advantages of continuous processing include reduced reaction volumes, improved heat transfer characteristics, and enhanced safety profiles compared to large-batch operations. The telescoping of multiple reaction steps in continuous mode can significantly reduce overall process time and minimize intermediate isolation requirements [7].

Key Intermediates and Reaction Mechanisms

The synthesis of Ningetinib Tosylate involves several critical intermediates, each requiring specific synthetic methodologies and careful characterization to ensure structural integrity and purity [5] [2].

Quinoline Intermediate Preparation

The preparation of the 7-(2-hydroxy-2-methylpropoxy)quinolin-4-ol intermediate represents a key step in the synthetic sequence. This transformation typically involves nucleophilic substitution of a suitable quinoline precursor with 2-methyl-2-propanol derivatives under basic conditions. The reaction mechanism proceeds through standard SN2 displacement, requiring careful optimization of base strength and reaction temperature to achieve optimal conversion [11] [12].

Pyrazole Core Construction

The formation of the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide core involves multi-step heterocyclic synthesis. The reaction mechanism typically proceeds through initial formation of a β-diketone intermediate, followed by cyclization with N-methylhydrazine derivatives. The regioselectivity of the cyclization reaction requires careful control of reaction conditions to ensure formation of the desired regioisomer [13].

Amide Coupling Reaction

The critical coupling reaction between the quinoline and pyrazole fragments employs standard amide bond formation chemistry. The reaction mechanism involves activation of the carboxylic acid functionality, typically through formation of an active ester intermediate, followed by nucleophilic attack by the amine component. This transformation requires careful optimization of coupling reagent selection, reaction temperature, and reaction time to achieve optimal yields while minimizing epimerization or other side reactions [10].

Tosylate Salt Formation

The final conversion of Ningetinib free base to the tosylate salt involves acid-base chemistry using para-toluenesulfonic acid. The tosylation reaction enhances the solubility and stability characteristics of the final pharmaceutical product [3] [11]. The stoichiometry of the salt formation reaction requires precise control to ensure complete conversion while avoiding excess acid that could lead to degradation or impurity formation.

Table 1: Physicochemical Properties of Ningetinib Tosylate

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₃₇FN₄O₈S |

| Molecular Weight (g/mol) | 728.79 |

| Chemical Structure | Pyrazole-4-carboxamide with tosylate salt |

| Solubility in DMSO (mg/mL) | 33.33 (with ultrasonic) |

| Solubility in Water | <0.1 mg/mL (insoluble) |

| Storage Conditions | 2-8°C under inert gas |

| Physical Form | Solid |

| Color | White to off-white |

| Purity (%) | >98% |

| Chemical Stability | Stable under recommended conditions |

Purification and Quality Control Techniques

The purification of Ningetinib Tosylate requires sophisticated analytical and preparative methodologies to achieve pharmaceutical-grade purity standards [15].

Chromatographic Purification Methods

High-performance liquid chromatography serves as the primary analytical and preparative purification technique for Ningetinib Tosylate. Reverse-phase chromatography using C18 stationary phases with acetonitrile-water gradient systems provides excellent separation of the target compound from synthetic impurities and degradation products .

Column chromatography using silica gel stationary phases offers an effective method for intermediate purification during the synthetic sequence. The mobile phase selection typically involves methanol-dichloromethane systems with careful optimization of the gradient profile to achieve optimal resolution of closely related impurities .

Crystallization and Recrystallization

Crystallization represents a critical purification step that not only removes impurities but also establishes the desired solid-state form of the final pharmaceutical product. The selection of appropriate solvent systems is crucial for achieving optimal crystal morphology and purity .

Mixed solvent systems, including ethyl acetate-hexane and ethanol-water combinations, have been investigated for their effectiveness in producing high-quality crystals with acceptable recovery yields. The crystallization process requires careful control of temperature, concentration, and nucleation conditions to ensure reproducible crystal properties .

Analytical Quality Control Methods

Comprehensive analytical characterization of Ningetinib Tosylate employs multiple complementary techniques to ensure structural identity and purity assessment. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through detailed analysis of 1H, 13C, and 19F NMR spectra [16] [17].

Mass spectrometry techniques, including high-resolution electrospray ionization mass spectrometry, confirm molecular weight and structural integrity while providing sensitive detection of potential impurities or degradation products [16] [17].

Table 2: Key Synthetic Intermediates and Their Properties

| Intermediate | Molecular Formula | Molecular Weight | Key Functionality |

|---|---|---|---|

| Starting Quinoline Derivative | C₁₃H₁₁NO₂ | 213.23 | Hydroxypropoxy quinoline |

| Fluorinated Phenyl Intermediate | C₇H₄FNO₂ | 157.11 | Fluoro aniline derivative |

| Pyrazole Core Structure | C₁₉H₁₇N₃O₂ | 323.35 | Phenyl-substituted pyrazole |

| Coupling Product | C₃₁H₂₉FN₄O₅ | 556.6 | Amide bond formation |

| Ningetinib Free Base | C₃₁H₂₉FN₄O₅ | 556.6 | Active pharmaceutical ingredient |

| Final Tosylate Salt | C₃₈H₃₇FN₄O₈S | 728.79 | Improved solubility salt |

Green Chemistry Considerations in Synthesis

The application of green chemistry principles to Ningetinib Tosylate synthesis represents an important area of process development focused on environmental sustainability and resource efficiency [8] [9] [18].

Solvent Selection and Minimization

The implementation of environmentally benign solvents represents a key component of green chemistry approaches. Water-based reaction systems, where chemically feasible, offer significant environmental advantages compared to traditional organic solvents [9]. The use of bio-based solvents, including ethyl lactate and 2-methyltetrahydrofuran, provides sustainable alternatives that maintain synthetic efficiency while reducing environmental impact [9].

Solvent recycling and recovery systems enable significant reduction in overall solvent consumption and waste generation. Advanced distillation and purification technologies allow for efficient recovery and reuse of high-value solvents throughout the synthetic process [19] [9].

Catalytic Process Development

The incorporation of catalytic methodologies enhances reaction efficiency while reducing the stoichiometric consumption of reagents. Transition metal catalysis, including palladium-catalyzed coupling reactions, offers improved atom economy and reduced waste generation compared to traditional stoichiometric methods [9] [20].

Biocatalytic approaches, utilizing enzymatic transformations, provide highly selective and environmentally sustainable synthetic options. The development of engineered enzymes capable of performing specific transformations relevant to Ningetinib Tosylate synthesis represents an emerging area of process innovation [20].

Energy Efficiency Optimization

The optimization of reaction conditions to minimize energy consumption represents an important aspect of sustainable process development. Room temperature and mild heating conditions, where synthetically feasible, reduce overall energy requirements compared to high-temperature processes [8] [9].

Microwave-assisted synthesis and other energy-efficient heating methods offer potential advantages in terms of reduced reaction times and improved energy utilization efficiency [9].

Waste Minimization Strategies

The implementation of atom-economical synthetic transformations minimizes waste generation by maximizing the incorporation of starting materials into the final product. Multi-component reactions and domino reaction sequences can significantly improve overall synthetic efficiency while reducing the number of discrete synthetic steps [9].

Real-time monitoring and process analytical technology enable optimization of reaction conditions to minimize side product formation and improve overall yield, thereby reducing waste generation [9] [18].

Table 3: Green Chemistry Assessment

| Parameter | Traditional Route | Green Chemistry Route | Flow Chemistry Route |

|---|---|---|---|

| Atom Economy (%) | 45-55 | 65-75 | 60-70 |

| Reaction Mass Efficiency (%) | 35-45 | 55-65 | 50-60 |

| Solvent Greenness Score | 3/10 | 7/10 | 6/10 |

| Energy Consumption | High | Moderate | Low |

| Waste Generation | Significant | Reduced | Minimized |

| Toxicity Profile | Moderate concern | Lower concern | Lower concern |

| Renewable Content (%) | 10-20 | 40-60 | 20-30 |

| Overall Green Score | 4/10 | 7/10 | 8/10 |